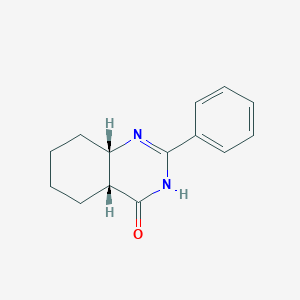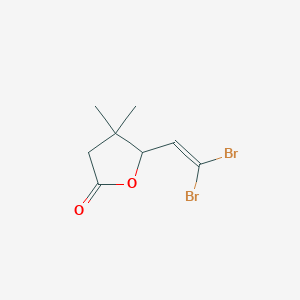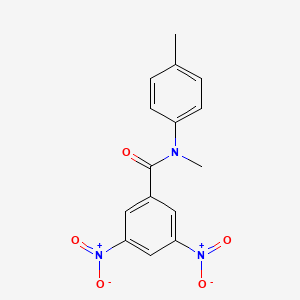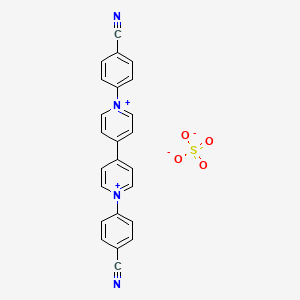
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine is a derivative of the 1,2,4,5-tetrazine family, which is known for its unique chemical properties and applications in various fields. This compound features an ethoxy group at the 3-position and a phenyl group at the 6-position of the tetrazine ring. Tetrazines are heterocyclic compounds containing four nitrogen atoms in a six-membered ring, making them highly reactive and versatile in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine typically involves the Pinner reaction, which is a common method for preparing tetrazine derivatives. This reaction involves the condensation of hydrazine with nitriles, followed by oxidation. For this compound, the starting materials would include ethoxybenzonitrile and hydrazine. The reaction is carried out under mild conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of tetrazine derivatives, including this compound, often involves large-scale Pinner reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This compound acts as a diene in iEDDA reactions with dienophiles, forming pyridazine derivatives.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazine ring can be oxidized or reduced, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Dienophiles: Common dienophiles used in iEDDA reactions include strained alkenes and alkynes.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide for oxidation and hydrazine for reduction are commonly used.
Major Products
Pyridazine Derivatives: Formed through iEDDA reactions.
Substituted Tetrazines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of photo- and electroactive materials for electronic devices and sensors.
Mechanism of Action
The primary mechanism of action for 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine involves its participation in iEDDA reactions. The tetrazine ring acts as a diene, reacting with dienophiles to form stable covalent bonds. This reaction is highly specific and rapid, making it suitable for applications in bioorthogonal chemistry and material science . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules for imaging or forming conductive polymers for electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-phenyl-1,2,4,5-tetrazine
- 3,6-Diphenyl-1,2,4,5-tetrazine
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other tetrazine derivatives. This makes it particularly useful in specific synthetic applications and enhances its versatility in various research fields .
Properties
CAS No. |
64500-04-5 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-ethoxy-6-phenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H10N4O/c1-2-15-10-13-11-9(12-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
HKLLAERSQSAKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)



mercury](/img/structure/B14503232.png)


![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)

